Quifenadine (1-azabicyclo[2.2.2]oct-8-yl-diphenyl-methanol) is a non-sedative antihistamine developed in the 1970s. [] It belongs to the class of quinuclidine derivatives. [, ] Quifenadine exhibits polyfunctional action, including high selective activity for blocking histamine receptor type 1, blocking serotonin action, and increasing tissue histaminase activity. [, ] It has been investigated for its therapeutic efficacy in allergic diseases like allergic rhinitis, atopic dermatitis, and chronic urticaria. []
Related Compounds
Levocetirizine
Compound Description: Levocetirizine is a second-generation, non-sedating antihistamine. It is the (R)-enantiomer of cetirizine and is known for its high selectivity for the histamine H1 receptor. Levocetirizine exhibits potent antihistaminic activity and is used to treat various allergic conditions, including allergic rhinitis and urticaria [].
Relevance: The study compared the effects of levocetirizine with quifenadine and other antihistamines on histamine-induced skin reactions. The research found that levocetirizine showed a more significant reduction in wheal and flare reactions and skin blood perfusion compared to quifenadine and other tested antihistamines []. This suggests that while both are second-generation antihistamines, levocetirizine might have a higher potency or efficacy in suppressing certain histamine-mediated responses.
Desloratadine
Compound Description: Desloratadine is a second-generation, non-sedating antihistamine. It acts as a selective inverse agonist of the histamine H1 receptor, effectively blocking the actions of histamine. Desloratadine is commonly used in treating allergic conditions such as allergic rhinitis and urticaria [].
Relevance: Similar to levocetirizine, desloratadine was included in the study to compare its impact on histamine-induced skin reactions with quifenadine and other antihistamines. The results indicated that quifenadine displayed a comparable effect to desloratadine in reducing wheal reaction area []. This finding suggests that quifenadine may have similar efficacy to desloratadine in mitigating certain allergic symptoms.
Clemastine
Compound Description: Clemastine is a first-generation antihistamine that blocks the action of histamine by competitively binding to histamine H1 receptors. While effective in treating allergic symptoms like sneezing, runny nose, and itching, clemastine is known to cause drowsiness due to its ability to cross the blood-brain barrier [].
Sequifenadine
Compound Description: Sequifenadine is a quinuclidine derivative antihistamine. It is structurally related to quifenadine and shares the characteristics of second-generation antihistamines, including a non-sedating profile [, ].
Relevance: Both quifenadine and sequifenadine belong to the quinuclidine derivative class of antihistamines and are recognized for their non-sedating properties [, ]. In the study comparing their effects on histamine-induced skin reactions, quifenadine and sequifenadine demonstrated similar efficacy in reducing the wheal reaction area []. This finding highlights their comparable antihistaminic properties and further supports their classification as second-generation antihistamines.
Amiodarone
Compound Description: Amiodarone is a medication classified as a class III antiarrhythmic agent. It is primarily used to treat and prevent various types of serious irregular heartbeats, including ventricular tachycardia and fibrillation. While effective, amiodarone is associated with a significant risk of side effects, particularly with long-term use [].
Montelukast
Compound Description: Montelukast is a leukotriene receptor antagonist. It works by blocking the action of leukotrienes, which are inflammatory chemicals that can cause bronchoconstriction and inflammation in the airways [].
Relevance: In a study exploring the therapeutic potential of antihistamines and antileukotriene agents in treating irritable bowel syndrome (IBS), quifenadine was investigated in combination with montelukast []. The research focused on patients with IBS and concomitant allergic conditions, suggesting a potential role of histamine and leukotrienes in the pathogenesis of IBS. The study found that the combination of quifenadine and montelukast effectively reduced allergic complaints and IBS symptoms, suggesting a synergistic effect of these drugs in managing IBS, particularly in individuals with coexisting allergies [].
5-HT-receptor antagonists
Compound Description: 5-HT-receptor antagonists, also known as serotonin antagonists, are a broad class of drugs that block the action of serotonin, a neurotransmitter, at different serotonin receptor subtypes. These antagonists have various therapeutic applications, including treating nausea, vomiting, anxiety disorders, and migraines, depending on the specific receptor subtype they target [].
Relevance: The research paper discussing the use of antihistamines in treating itching skin conditions mentioned 5-HT-receptor antagonists as potential therapeutic agents, particularly in cases of atopic dermatitis where itching has a complex etiology []. While quifenadine, an antihistamine, primarily acts on histamine receptors, 5-HT-receptor antagonists offer an alternative or adjunctive treatment option for managing itching, especially in conditions like atopic dermatitis where serotonin is believed to play a role []. The paper suggests that 5-HT-receptor antagonists, alongside other medications like antihistamines, could provide comprehensive management of itching in such complex dermatological conditions [].
Classification and Source
Quifenadine belongs to the class of antihistamines and is categorized under the ATC code R06AX. It is marketed primarily in post-Soviet countries and is available in various forms, including oral tablets and intramuscular injections.
Synthesis Analysis
The synthesis of Quifenadine involves several key steps, primarily utilizing the Grignard reaction. The process begins with methylquinuclidine-3-carboxylate reacting with phenylmagnesium bromide to produce benzhydryl alcohol, typically yielding around 29%.
Synthetic Route
Starting Materials:
Methylquinuclidine-3-carboxylate
Phenylmagnesium bromide
Reaction Conditions:
The reaction is performed under anhydrous conditions to prevent moisture interference.
The choice of solvent can significantly affect yield and purity; common solvents include ether or tetrahydrofuran.
Purification:
Following the reaction, the product undergoes purification through crystallization processes to isolate the desired polymorphic forms of Quifenadine.
Industrial Production:
In industrial settings, large-scale synthesis employs similar methods with optimized parameters for yield and purity, often involving continuous flow reactors to enhance efficiency.
Molecular Structure Analysis
Quifenadine has a molecular formula of C20H23NO and a molar mass of approximately 293.410 g/mol. The structure features a cyclic quinuclidine core that contributes to its pharmacological properties.
Structural Characteristics
Core Structure: The quinuclidine ring system provides a rigid framework that influences the compound's interaction with biological targets.
Functional Groups: The presence of diphenylcarbinol groups enhances its binding affinity to H1 receptors.
3D Configuration: The spatial arrangement of atoms within the molecule is crucial for its activity; computational modeling and X-ray crystallography are often employed to elucidate these details.
Chemical Reactions Analysis
Quifenadine participates in several chemical reactions, which can modify its structure and properties.
Types of Reactions
Oxidation:
Can lead to various oxidation products using agents like potassium permanganate or hydrogen peroxide.
Reduction:
Reduction reactions may alter the quinuclidine core using reducing agents such as lithium aluminum hydride.
Substitution:
Substitution reactions involving phenyl groups can yield new derivatives with altered pharmacological profiles.
Substitution reagents: Halogens, alkylating agents under controlled conditions.
Mechanism of Action
Quifenadine acts primarily as a competitive antagonist at H1 receptors, effectively blocking histamine's action in various tissues.
Detailed Mechanism
Target Interaction: By binding to H1 receptors, Quifenadine inhibits histamine-induced responses such as bronchoconstriction and increased vascular permeability.
Enzymatic Activity: It also activates diamine oxidase, enhancing the breakdown of histamine and contributing to its antihistaminic effects.
Pharmacokinetics: Quifenadine exhibits a bioavailability of about 45%, with peak plasma concentrations occurring approximately one hour post-administration. Its metabolism occurs in the liver, influencing its therapeutic efficacy and safety profile.
Physical and Chemical Properties Analysis
Quifenadine exhibits several notable physical and chemical properties:
Applications
Quifenadine has several scientific applications beyond its primary use as an antihistamine:
Therapeutic Uses
Treatment of allergic conditions such as rhinitis and urticaria.
Management of atopic dermatitis and associated pruritus.
Research Applications
Investigated for potential antiarrhythmic properties due to its calcium channel blocking effects.
Explored in combination therapies for cardiac arrhythmias showing enhanced efficacy compared to monotherapy approaches.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
RKI-1313 is an inhibitor of Rho-associated kinase 1 (ROCK1) and 2 (IC50s = 34 and 8 µM, respectively). It has been used as a negative control for the ROCK inhibitor RKI-1447. RKI-1313 Negative control for RKI-1447 (GLXC-05200) which is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer.
RKN5755 is a selective inhibitor of activated fibroblasts. It acts by inhibiting the enhanced migration of fibroblasts cocultured with cancer cells by binding to β-arrestin1 and interfering with β-arrestin1-mediated cofilin signaling pathways.
RL71 is a sselective inhibitor of SERCA2, specially binding to SERCA2 at a novel site, suppressing the Ca2+-ATPase activity of SERCA2, inducing apoptosis and downregulating Akt.
It is a monoamine oxydase inhibitor (MAOI). Derivative of heterocyclic row synthetic It enhances the toxicity of the Phenamine group and of Tryptamine. It highly potentiates the headshaking caused by 4, 5-oxytryptophan in albino mice.,Its activity as a MAO inhibitor is close to that of harmine, but it differs in enhancing the effect of soporifics in relatively small doses and causing by itself, in high doses, a sleep lasting 15 mn to 2 hours. RLX is an inhibitor of PI3K/akt/FoxO3a signalling in experimental colon cancer.